6-(Tert-butyl)-5,5-dimethylmorpholin-3-one
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Overview
Description
6-(Tert-butyl)-5,5-dimethylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a tert-butyl group and two methyl groups attached to the morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-5,5-dimethylmorpholin-3-one typically involves the reaction of tert-butylamine with 5,5-dimethyl-2,2-dioxo-1,3,2-dioxathiolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-5,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced morpholinone derivatives.
Substitution: Formation of halogenated morpholinone derivatives.
Scientific Research Applications
6-(Tert-butyl)-5,5-dimethylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
tert-Butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.
Uniqueness
6-(Tert-butyl)-5,5-dimethylmorpholin-3-one is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
IUPAC Name |
6-tert-butyl-5,5-dimethylmorpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)8-10(4,5)11-7(12)6-13-8/h8H,6H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGZEAZOZADETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCC(=O)N1)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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